Metabolic Clearance in Human Liver Microsomes: 2-Azaspiro[3.3]heptane Amide vs. Piperidine Amide
In a head-to-head comparison of matched N-benzoylated model compounds, replacement of the piperidine ring (compound 57) with the 2-azaspiro[3.3]heptane scaffold (compound 58) resulted in a 3.8-fold increase in intrinsic clearance in human liver microsomes. The 2-azaspiro[3.3]heptane derivative exhibited CLint = 53 μL min⁻¹ mg⁻¹ and a half-life (t₁/₂) of 31 min, compared to CLint = 14 μL min⁻¹ mg⁻¹ for the piperidine parent [1]. This finding provides quantitative evidence that the spirocyclic scaffold is metabolically differentiated from piperidine and cannot be assumed to yield equivalent ADME outcomes [2].
| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes |
|---|---|
| Target Compound Data | 2-Azaspiro[3.3]heptane amide (58): CLint = 53 μL min⁻¹ mg⁻¹; t₁/₂ = 31 min |
| Comparator Or Baseline | Piperidine amide (57): CLint = 14 μL min⁻¹ mg⁻¹ |
| Quantified Difference | 3.8-fold higher clearance for the spirocyclic analog (ΔCLint = +39 μL min⁻¹ mg⁻¹) |
| Conditions | Human liver microsomes; model N-benzoylated amide derivatives (compounds 57 and 58); data from Kirichok et al. (2023) Figure 3 |
Why This Matters
Procurement of the 2-azaspiro[3.3]heptane scaffold must account for its distinct metabolic fate — higher microsomal clearance may necessitate structural optimization of substituents on the carboxylic acid position to tune metabolic stability, a consideration absent when using piperidine-2-carboxylic acid.
- [1] Kirichok AA, Tkachuk H, Kozyriev Y, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed. 2023;62(52):e202311583. DOI: 10.1002/anie.202311583. View Source
- [2] Burkhard JA, Wagner B, Fischer H, Schuler F, Müller K, Carreira EM. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew Chem Int Ed. 2010;49(20):3524-3527. DOI: 10.1002/anie.200907108. View Source
